2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide
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Description
2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Compounds with phenylpiperazine components have been studied for their antioxidant, analgesic, and anti-inflammatory activities. For example, a study on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives demonstrated significant DPPH radical scavenging activity, along with noticeable analgesic and anti-inflammatory effects (Nayak et al., 2014).
Neuroprotective Effects
Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects against acetylcholinesterase and butylcholinestrase. Among these, certain compounds exhibited significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells, highlighting their potential in neurodegenerative disease research (Sameem et al., 2017).
Antimicrobial Activity
Structural analogs have also been studied for their antimicrobial properties. For instance, new heterocycles incorporating the antipyrine moiety have been synthesized and evaluated, showing promising antimicrobial activities. This highlights the potential application of similar compounds in developing new antimicrobial agents (Bondock et al., 2008).
Catalytic Applications
Silica-bonded N-propylpiperazine sodium n-propionate has been utilized as an efficient solid base catalyst for the synthesis of various 4H-pyran derivatives, indicating the utility of piperazine derivatives in facilitating chemical transformations (Niknam et al., 2013).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-19-6-5-7-20(14-19)26-25(30)18-32-24-17-31-22(15-23(24)29)16-27-10-12-28(13-11-27)21-8-3-2-4-9-21/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBOQBVOXCEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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